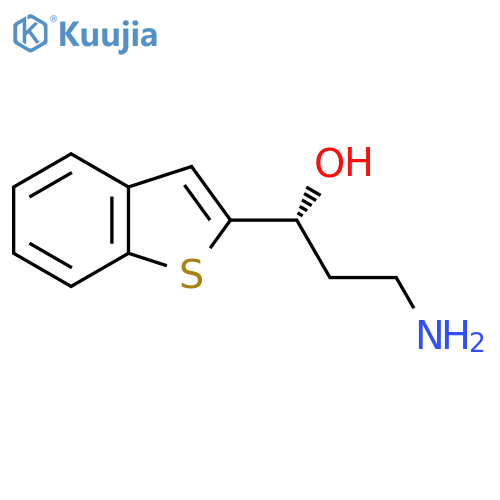Cas no 2227685-49-4 ((1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol)

2227685-49-4 structure
商品名:(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
- 2227685-49-4
- EN300-1803142
-
- インチ: 1S/C11H13NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m1/s1
- InChIKey: WEHXJFHLIXJHFN-SECBINFHSA-N
- ほほえんだ: S1C2C=CC=CC=2C=C1[C@@H](CCN)O
計算された属性
- せいみつぶんしりょう: 207.07178521g/mol
- どういたいしつりょう: 207.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.5Ų
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803142-2.5g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 2.5g |
$3611.0 | 2023-09-19 | ||
| Enamine | EN300-1803142-5.0g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 5g |
$5345.0 | 2023-05-23 | ||
| Enamine | EN300-1803142-0.25g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 0.25g |
$1696.0 | 2023-09-19 | ||
| Enamine | EN300-1803142-0.5g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 0.5g |
$1770.0 | 2023-09-19 | ||
| Enamine | EN300-1803142-10.0g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 10g |
$7927.0 | 2023-05-23 | ||
| Enamine | EN300-1803142-0.05g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 0.05g |
$1549.0 | 2023-09-19 | ||
| Enamine | EN300-1803142-1.0g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 1g |
$1844.0 | 2023-05-23 | ||
| Enamine | EN300-1803142-1g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 1g |
$1844.0 | 2023-09-19 | ||
| Enamine | EN300-1803142-0.1g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 0.1g |
$1623.0 | 2023-09-19 | ||
| Enamine | EN300-1803142-10g |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
2227685-49-4 | 10g |
$7927.0 | 2023-09-19 |
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
2227685-49-4 ((1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2230780-65-9(IL-17A antagonist 3)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
